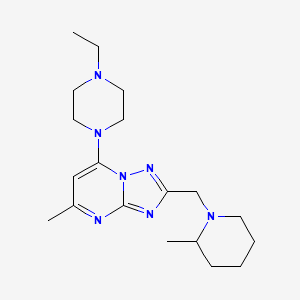
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is a synthetic amino acid derivative. It is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a methyl group at the alpha position, and a fluorine atom on the phenyl ring. This compound is primarily used in research settings, particularly in the fields of proteomics and peptide synthesis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material, D-4-fluorophenylalanine, is protected using tert-butoxycarbonyl (BOC) anhydride in the presence of a base such as triethylamine.
Alpha-Methylation: The protected amino acid undergoes alpha-methylation using a suitable methylating agent like methyl iodide in the presence of a strong base such as sodium hydride.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain this compound in high purity
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE undergoes several types of chemical reactions, including:
Deprotection: The BOC protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid.
Coupling Reactions: It can participate in peptide coupling reactions using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a coupling additive like hydroxybenzotriazole (HOBt).
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid, dichloromethane.
Coupling: Dicyclohexylcarbodiimide, N,N’-diisopropylcarbodiimide, hydroxybenzotriazole.
Substitution: Nucleophiles such as amines or thiols
Major Products Formed
Deprotection: D-4-fluorophenylalanine.
Coupling: Peptides containing this compound.
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE has several scientific research applications:
Proteomics: Used in the synthesis of peptides and proteins for studying protein structure and function.
Drug Development: Serves as a building block in the synthesis of peptide-based drugs.
Biological Studies: Utilized in the study of enzyme-substrate interactions and protein-ligand binding.
Industrial Applications: Employed in the production of specialized peptides for industrial processes
Wirkmechanismus
The mechanism of action of BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is primarily related to its role as a building block in peptide synthesis. It interacts with other amino acids and reagents to form peptide bonds, contributing to the formation of larger peptide and protein structures. The presence of the fluorine atom can influence the compound’s reactivity and binding properties, making it useful in studying specific molecular interactions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
BOC-ALPHA-METHYL-D-PHENYLALANINE: Similar structure but lacks the fluorine atom on the phenyl ring.
BOC-D-4-FLUOROPHENYLALANINE: Similar structure but lacks the alpha-methyl group.
BOC-ALPHA-METHYL-L-4-FLUOROPHENYLALANINE: Similar structure but with the L-configuration instead of the D-configuration
Uniqueness
BOC-ALPHA-METHYL-D-4-FLUOROPHENYLALANINE is unique due to the combination of the BOC protecting group, the alpha-methyl group, and the fluorine atom on the phenyl ring. This combination imparts specific chemical properties and reactivity, making it valuable in specialized peptide synthesis and research applications .
Eigenschaften
IUPAC Name |
3-(4-fluorophenyl)-2-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20FNO4/c1-14(2,3)21-13(20)17-15(4,12(18)19)9-10-5-7-11(16)8-6-10/h5-8H,9H2,1-4H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYZOMAOEKLIUIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![4-Chloro-n-[2-(difluoromethoxy)phenyl]-3-nitrobenzene-1-sulfonamide](/img/structure/B6614413.png)
![6-bromo-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B6614418.png)



![5-[(2,6-dichlorobenzenesulfonyl)methyl]-N-[2-(4-ethylpiperazin-1-yl)ethyl]furan-2-carboxamide](/img/structure/B6614434.png)








